4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-11(10(7-15)12(16-8)14(18)19)13(17)9-5-3-2-4-6-9/h2-6,16H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMYKFQNRIKVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of a benzoyl-substituted precursor with a cyano-containing reagent under acidic or basic conditions can lead to the formation of the desired pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylate: An ester derivative of the compound.
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxaldehyde: An aldehyde derivative with similar functional groups.
Uniqueness
4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications.
Biological Activity
4-Benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a pyrrole ring structure, notable for its diverse biological activities. The compound's molecular formula is C14H10N2O3, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The presence of functional groups such as the benzoyl, cyano, and carboxylic acid enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O3 |
| Molecular Weight | 254.25 g/mol |
| CAS Number | 477846-29-0 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Case Study:
In a comparative study, derivatives of pyrrole showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the pyrrole structure can enhance antibacterial efficacy compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Activity
The anticancer effects of this compound have also been investigated. Preliminary findings suggest that this compound may inhibit the growth of various cancer cell lines.
Research Findings:
A study evaluating the cytotoxicity of similar pyrrole derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) against several cancer cell lines:
- HeLa cells: IC50 = 7.01 ± 0.60 µM
- NCI-H460 cells: IC50 = 8.55 ± 0.35 µM
- MCF-7 cells: IC50 = 14.31 ± 0.90 µM .
These findings suggest that the compound may interact with critical cellular pathways involved in cancer proliferation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may bind to specific enzymes involved in metabolic pathways, altering their activity.
- Cell Cycle Disruption: It potentially disrupts the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrrole derivatives through condensation and cyclization processes. The ability to modify the structure by altering substituents can significantly impact its biological activity.
| Synthetic Route | Description |
|---|---|
| Condensation | Reaction of benzoyl chloride with cyanoacetate |
| Cyclization | Formation of pyrrole ring under acidic conditions |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid with high yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed:
Cyclization : Start with a pyrrole precursor (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate) and introduce substituents via Friedel-Crafts acylation for the benzoyl group and nitrile introduction via cyanation reactions .
Functional Group Protection : Protect reactive groups (e.g., carboxylic acid) during harsh reaction conditions using esters, which are later hydrolyzed .
Purification : Use recrystallization or column chromatography to isolate intermediates. Final hydrolysis of the ester to the carboxylic acid is achieved with NaOH/EtOH, followed by acidification (HCl) to precipitate the product .
- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and melting point analysis.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, pyrrole protons at δ 6.5–7.0 ppm). Compare with similar compounds, such as 5-methyl-1H-pyrrole-2-carboxylic acid (δ 2.56 ppm for methyl groups) .
- IR Spectroscopy : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., exact mass ~285.1 g/mol via HRMS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computed and experimental physicochemical properties (e.g., polar surface area, solubility)?
- Methodological Answer :
- Computational Validation : Use software like Gaussian or Spartan to calculate properties (e.g., PSA = 76.23 Ų ). Compare with experimental data from HPLC-derived logP or solubility assays.
- Empirical Adjustments : If discrepancies arise (e.g., solubility < predicted), consider crystal packing effects (via X-ray diffraction ) or protonation states in solution.
- Case Study : For similar pyrrole derivatives, computed PSA values aligned within 5% of experimental data after accounting for hydrogen bonding .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?
- Methodological Answer :
- Substituent Effects : The electron-withdrawing cyano group enhances electrophilicity at the pyrrole C-3 position, facilitating Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid side reactions during coupling .
- Yield Optimization : Screen solvents (DMF > THF) and bases (K₂CO₃ > NaHCO₃) to improve efficiency (>70% yield reported for analogous reactions) .
Q. How can in silico models predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., CB2 receptors). Validate with crystal structures of related ligands (e.g., biphenyl-4-carboxylic acid derivatives ).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via carboxylic acid, π-π stacking with benzoyl group) .
- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition). For pyrazole-carboxylic analogs, docking RMSD values <2.0 Å correlated with experimental activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Studies : Replicate conditions from literature (e.g., 1M HCl, 25°C) and monitor degradation via HPLC. For example, ethyl ester analogs showed <10% degradation over 24 hours, while free acids degraded faster .
- Mechanistic Insight : The cyano group may increase susceptibility to hydrolysis under strong acids. Stabilize via buffered solutions (pH 4–6) during storage .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
